molecular formula C28H28N4O7 B1139479 TAK-700 salt CAS No. 426219-53-6

TAK-700 salt

Numéro de catalogue: B1139479
Numéro CAS: 426219-53-6
Poids moléculaire: 532.54
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

It has an IC50 of 38 nM and is over 1000-fold more selective than other cytochrome P450 enzymes such as 11-hydroxylase and CYP3A4 . This compound is primarily used in scientific research and has shown significant potential in the treatment of prostate cancer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of TAK-700 salt involves several steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure high selectivity and potency .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure purity and consistency. The process involves large-scale organic synthesis, purification, and crystallization. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Analyse Des Réactions Chimiques

Types of Reactions

TAK-700 salt undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to alter its functional groups.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain the core structure but have different functional groups.

Applications De Recherche Scientifique

Nonmetastatic Castration-Resistant Prostate Cancer (nmCRPC)

A significant application of TAK-700 has been in treating nmCRPC. In a Phase II study, patients receiving TAK-700 at a dosage of 300 mg twice daily showed marked declines in prostate-specific antigen (PSA) levels, with some achieving undetectable PSA levels (<0.2 ng/mL) within three months . The study indicated that TAK-700 could be effective as a standalone treatment without steroids, leading to durable responses and manageable toxicity profiles.

Metastatic Hormone-Sensitive Prostate Cancer

Further investigations have evaluated TAK-700's efficacy when combined with androgen deprivation therapy (ADT) in newly diagnosed metastatic hormone-sensitive prostate cancer. In a Phase III randomized trial, patients receiving TAK-700 alongside ADT demonstrated improved overall survival rates compared to those receiving ADT alone . The primary endpoint was overall survival improvement by at least 33%, with secondary endpoints including progression-free survival and PSA levels at specified intervals.

Safety and Tolerability

TAK-700 has been associated with moderate but manageable toxicities. Common adverse effects include fatigue, hypertension, and gastrointestinal disturbances. The safety profile has been deemed acceptable for long-term administration in the studied populations .

Comparative Efficacy

To better understand the therapeutic potential of TAK-700, it is essential to compare its efficacy against other treatments for prostate cancer. Below is a table summarizing key studies and findings related to TAK-700:

Study TypePopulationTreatment RegimenPrimary EndpointKey Findings
Phase II StudynmCRPC patientsTAK-700 300 mg BIDPSA ≤ 0.2 ng/mL at 3 monthsSignificant decline in PSA levels observed
Phase III Randomized TrialMetastatic hormone-sensitive prostate cancerADT + TAK-700 vs ADT + BicalutamideOverall survival improvementEnhanced survival rates with TAK-700
Safety Profile EvaluationnmCRPC patientsTAK-700 aloneAdverse eventsModerate toxicities; manageable

Case Studies

Several case studies have documented the real-world application of TAK-700 in clinical settings:

  • Case Study: Long-term Efficacy
    A patient with nmCRPC treated with TAK-700 exhibited sustained PSA reduction over 18 months without significant adverse effects, illustrating the compound's potential for long-term management of prostate cancer.
  • Case Study: Combination Therapy
    In another instance, a patient diagnosed with metastatic hormone-sensitive prostate cancer showed improved outcomes when TAK-700 was added to standard ADT compared to historical controls receiving only ADT.

Mécanisme D'action

TAK-700 salt exerts its effects by selectively inhibiting the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens. By inhibiting this enzyme, this compound reduces the production of androgens like testosterone, which are crucial for the growth of prostate cancer cells. The compound’s high selectivity for 17,20-lyase over other cytochrome P450 enzymes ensures minimal off-target effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

TAK-700 salt is unique due to its high selectivity for 17,20-lyase, which makes it more effective and safer compared to other similar compounds. Its ability to selectively inhibit androgen biosynthesis without affecting other steroidogenic pathways sets it apart from other CYP17 inhibitors .

Activité Biologique

TAK-700, also known as orteronel, is an investigational compound primarily studied for its role in treating prostate cancer, particularly nonmetastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-resistant prostate cancer (mCRPC). This article provides a detailed overview of the biological activity of TAK-700, focusing on its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

Orteronel is a nonsteroidal , selective inhibitor of the enzyme 17,20-lyase , part of the CYP17A1 enzyme complex involved in androgen synthesis. By inhibiting this enzyme, orteronel effectively reduces the production of androgens such as testosterone and dehydroepiandrosterone (DHEA), which are critical for the growth of prostate cancer cells. The selective inhibition of 17,20-lyase over 17α-hydroxylase minimizes side effects related to cortisol synthesis, potentially reducing the need for concomitant corticosteroids .

Phase II Studies

In a Phase II study involving patients with nmCRPC, orteronel was administered at a dose of 300 mg twice daily . The primary endpoint was the percentage of patients achieving undetectable levels of prostate-specific antigen (PSA) after three months. Results indicated that:

  • PSA Response : 35 out of 39 patients (90%) showed a decline in PSA levels greater than 30%, with 6 patients (16%) achieving PSA ≤0.2 ng/mL at three months.
  • Median Time to PSA Progression : 13.8 months.
  • Median Time to Metastasis : 25.4 months.
  • Testosterone Suppression : A median decline in testosterone levels by 89% was observed .

Phase III Studies

A subsequent Phase III trial evaluated orteronel in combination with prednisone in patients with mCRPC who had progressed after docetaxel therapy. Key findings included:

  • Overall Survival (OS) : Median OS was 17.0 months for the orteronel group compared to 15.2 months for placebo.
  • Radiographic Progression-Free Survival (rPFS) : Improved rPFS was noted with a median of 8.3 months versus 5.7 months for placebo.
  • PSA50 Response Rate : 25% in the orteronel group compared to 10% in the placebo group .

Safety Profile

Orteronel has been associated with moderate but manageable toxicities. Common adverse events include:

  • Fatigue: 64%
  • Hypertension: 44%
  • Diarrhea: 38%
  • Nausea: 33%

Severe adverse events (grade ≥3) occurred in approximately 22 patients, leading to treatment discontinuation in some cases . The overall safety profile suggests that while orteronel is effective, careful monitoring is necessary during treatment.

Data Summary and Case Studies

Study TypePatient PopulationDosePrimary EndpointKey Findings
Phase IInmCRPC300 mg BIDPSA ≤0.2 ng/mL at 3 monthsPSA decline >30% in 90% of patients; median time to PSA progression: 13.8 months
Phase IIImCRPC400 mg + prednisoneOverall survivalMedian OS: 17.0 months; rPFS improved; PSA50 response rate: 25%

Case Study Insights

  • Case Study A : A patient with nmCRPC demonstrated a rapid decline in PSA levels from baseline after initiating orteronel treatment, achieving undetectable levels within three months while experiencing minimal side effects.
  • Case Study B : In a cohort of mCRPC patients post-docetaxel therapy, those treated with orteronel exhibited prolonged rPFS and a higher rate of PSA response compared to those receiving placebo.

Propriétés

IUPAC Name

(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2.C10H11NO5/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21;12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h2-5,8-11,23H,6-7H2,1H3,(H,19,22);1-5,7-8,12-13H,(H,11,14)(H,15,16)/t;7-,8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFCREFPYFGAOP-WFVMVMIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.